Cephaeline Dihydrochloride

Antiparasitic Cytotoxicity Therapeutic Index

Choose Cephaeline dihydrochloride (CAS 5853-29-2) for CYP2D6 inhibition with 6.6x selectivity vs CYP3A4 (Ki=54μM vs 355μM). Offers >12x higher safety margin than emetine (VERO IC50 5.3μg/mL vs 0.42μg/mL) while retaining equivalent antileishmanial potency (IC50=0.03μg/mL) and nanomolar antiviral activity (ZIKV NS1 IC50=26.4nM). Essential for SAR studies requiring a desmethyl benchmark.

Molecular Formula C28H40Cl2N2O4
Molecular Weight 539.5 g/mol
CAS No. 5853-29-2
Cat. No. B1663495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephaeline Dihydrochloride
CAS5853-29-2
Molecular FormulaC28H40Cl2N2O4
Molecular Weight539.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl
InChIInChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1
InChIKeyYAOHSWWVTZSRQM-JBKGYMEJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cephaeline Dihydrochloride CAS 5853-29-2: Procurement Considerations for a Desmethyl Emetine Analog with Differentiated Selectivity and Safety Margins


Cephaeline dihydrochloride (CAS 5853-29-2) is a naturally occurring phenolic alkaloid belonging to the ipecacuanha alkaloid class, structurally characterized as the desmethyl analog of emetine [1]. This compound is primarily utilized as a biochemical tool in research settings for studying cytochrome P450 enzyme inhibition (specifically CYP2D6), antiviral mechanisms, and anticancer pathways involving ferroptosis and histone acetylation .

Cephaeline Dihydrochloride CAS 5853-29-2: Why Substitution with Emetine or Other Ipecac Alkaloids May Compromise Research Outcomes


Substituting cephaeline dihydrochloride with its closest structural analog emetine, or with other ipecac alkaloids such as isocephaeline or dehydroemetine, introduces significant experimental and translational risk. While emetine and cephaeline share a common ipecacuanha origin and overlapping mechanisms including protein synthesis inhibition [1], they exhibit quantifiable differences in CYP450 isoform selectivity, cytotoxic safety margins against normal cells, and pharmacokinetic behavior related to their methylation state [2][3]. These differential profiles mean that functional interchange cannot be assumed without altering assay readouts or off-target liability profiles.

Cephaeline Dihydrochloride CAS 5853-29-2: Quantitative Differential Evidence Against Closest Analogs


Cephaeline Dihydrochloride Exhibits >12-Fold Lower Cytotoxicity Than Emetine in VERO Cells Despite Equivalent Antileishmanial Potency

In a head-to-head in vitro comparison against Leishmania donovani, cephaeline and emetine demonstrated equivalent antileishmanial potency (IC50 = 0.03 μg/mL for both compounds) [1]. However, when assessed for cytotoxicity against normal mammalian VERO cells, cephaeline exhibited an IC50 of 5.3 μg/mL, whereas emetine was substantially more cytotoxic with an IC50 of 0.42 μg/mL [1]. This represents a >12-fold higher cytotoxic safety margin for cephaeline compared to emetine in this model system.

Antiparasitic Cytotoxicity Therapeutic Index Safety Margin

Cephaeline Demonstrates Subtype-Selective CYP2D6 Inhibition with Minimal CYP2C9 and CYP3A4 Activity

Cephaeline dihydrochloride functions as a selective inhibitor of cytochrome P450 2D6 (CYP2D6) with an IC50 of 121 μM . In comparative enzymatic profiling, cephaeline exhibits markedly weaker inhibition of CYP2C9 (IC50 > 1000 μM) and CYP3A4 (IC50 ~1000 μM) [1]. Furthermore, detailed kinetic analysis yielded inhibition constants (Ki) of 54 μM for CYP2D6 versus 355 μM for CYP3A4, confirming approximately 6.6-fold greater binding affinity for CYP2D6 [1]. This isoform selectivity profile differs from emetine, which is metabolized primarily via CYP3A4 and CYP2D6 to form cephaeline and 9-O-demethylemetine [1].

Drug Metabolism CYP450 Enzyme Inhibition Pharmacokinetics

Cephaeline Exhibits Nanomolar Antiviral Potency Against ZIKV Comparable to Emetine, with Superior Projected Patient Tolerability

In comparative antiviral assessments, cephaeline demonstrates potent inhibition of Zika virus (ZIKV) infection with similar efficacy to emetine. Specifically, cephaeline reduces ZIKV NS1 protein expression in HEK293 cells with an IC50 of 26.4 nM and reduces viral titer in ZIKV-infected SNB-19 cells with an IC50 of 3.11 nM [1]. In the same study, emetine exhibited comparable potency in vitro against ZIKV (IC50 values in the low nanomolar range) [2]. Critically, the authors noted that 'Cephaeline, a desmethyl analog of emetine, which may be better tolerated in patients than emetine, exhibits a similar efficacy against both ZIKV and EBOV infections' [2], a conclusion that aligns with the VERO cell cytotoxicity differential established in antiparasitic studies.

Antiviral Zika Virus Flavivirus Therapeutic Window

Cephaeline Demonstrates >20-Fold Superior Potency to Pentamidine and >5-Fold Superior Potency to Amphotericin B in Antileishmanial Assays

While not a direct comparator against structural analogs, this class-level evidence establishes cephaeline's potency rank relative to established clinical antileishmanial agents. In vitro, cephaeline exhibited an IC50 of 0.03 μg/mL against Leishmania donovani, representing >20-fold greater potency than pentamidine and >5-fold greater potency than amphotericin B in the same assay system [1]. In contrast, the structurally related alkaloids klugine (IC50 = 0.40 μg/mL) and isocephaeline (IC50 = 0.45 μg/mL) were >13-fold and >15-fold less potent than cephaeline, respectively [1]. This potency differential among structurally similar ipecac alkaloids highlights that small structural variations significantly impact antiparasitic activity.

Antileishmanial Neglected Tropical Diseases Drug Discovery Potency Benchmarking

Cephaeline Dihydrochloride CAS 5853-29-2: Optimal Research and Procurement Application Scenarios Based on Differential Evidence


CYP2D6-Selective Probe for Drug Metabolism and Drug-Drug Interaction Studies

Researchers investigating CYP2D6-mediated metabolism or seeking a selective tool compound for CYP2D6 inhibition assays should prioritize cephaeline dihydrochloride over emetine. The quantitative selectivity profile (CYP2D6 Ki = 54 μM versus CYP3A4 Ki = 355 μM, a 6.6-fold difference, and IC50 >1000 μM for CYP2C9) [1] establishes cephaeline as a more isoform-selective probe, reducing confounding multi-CYP inhibition that complicates data interpretation when using emetine.

Antiparasitic Lead Optimization Requiring Enhanced Therapeutic Index

Drug discovery programs targeting leishmaniasis or other parasitic infections should select cephaeline over emetine when optimizing for safety margin. The direct head-to-head evidence demonstrates that while both compounds share equivalent antileishmanial potency (IC50 = 0.03 μg/mL), cephaeline exhibits a >12-fold higher cytotoxic safety margin in VERO cells (IC50 5.3 μg/mL vs 0.42 μg/mL for emetine) [2]. This differential translates to a significantly improved therapeutic index for further preclinical development.

Antiviral Screening Campaigns for Zika Virus and Ebola Virus with Safety Considerations

Investigators conducting antiviral drug repurposing or screening against flaviviruses (ZIKV) and filoviruses (EBOV) should consider cephaeline as a lower-risk alternative to emetine. Cephaeline demonstrates equivalent nanomolar antiviral potency (ZIKV NS1 IC50 = 26.4 nM; viral titer IC50 = 3.11 nM) [3] while offering projected superior patient tolerability based on its desmethyl structure and corroborating cytotoxicity data [4]. This profile makes cephaeline a more translationally viable candidate for in vivo efficacy and safety studies.

Comparative Structure-Activity Relationship (SAR) Studies of Ipecac Alkaloids

For medicinal chemistry teams exploring the SAR landscape of ipecacuanha-derived alkaloids, cephaeline serves as a critical benchmark. The quantitative potency drop-offs observed among close analogs—isocephaeline being >15-fold less potent and klugine >13-fold less potent in antileishmanial assays [2]—establish cephaeline as the optimal reference compound for assessing how structural modifications (particularly methylation state) impact biological activity across antiparasitic, antiviral, and cytotoxic dimensions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cephaeline Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.